molecular formula C12H15D6N.HCl B1165178 Memantine-d6 HCl

Memantine-d6 HCl

カタログ番号 B1165178
分子量: 221.8
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAS Number: 41100-52-1 (unlabeled)

科学的研究の応用

Analytical Method Development

Memantine HCl, an N-methyl-D-aspartate receptor antagonist, is used in the management of Alzheimer's disease. Analytical methods, including high-performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry, have been developed for its quantitative determination. These methods are validated for their accuracy, precision, and stability, providing a reliable approach for routine analysis of Memantine HCl in pharmaceutical preparations (Lodoe Choezom et al., 2022).

Blood-Brain Barrier Transport

Research has investigated the transport of Memantine across the blood-brain barrier using human brain models like hCMEC/D3 cells. This study is crucial for understanding Memantine's distribution in the brain, which is essential for its effectiveness in treating Alzheimer's disease (K. Higuchi et al., 2015).

Potential Treatment for Down Syndrome

Memantine has been explored as a potential treatment for Down syndrome. A pilot randomized controlled trial aimed to assess whether Memantine could improve cognitive functions in individuals with Down syndrome, given its efficacy in Alzheimer's disease (R. Boada et al., 2012).

Memantine in Alzheimer's Disease

Several studies have examined Memantine's role in Alzheimer's disease, particularly its effects on brain activity and memory. For instance, its impact on resting state default mode network activity in Alzheimer’s patients has been explored to understand its mechanism of action (Marco Lorenzi et al., 2011).

Neuroprotective Role in Cancer Treatment

Memantine's neuroprotective role has been studied in the context of cancer treatment. It has shown promise in preventing cognitive deficits in rats treated with intrathecal methotrexate, suggesting its potential application in protecting cancer patients from treatment-related cognitive impairment (P. Cole et al., 2013).

Effect on Amyloid-β Peptides

Research indicates that Memantine may reduce the production of amyloid-β peptides, which are crucial in Alzheimer's disease pathology. This reduction is linked to the modulation of amyloid precursor protein trafficking, offering insights into Memantine’s therapeutic mechanism in Alzheimer's disease (Kaori Ito et al., 2017).

Pharmacokinetics and Bioequivalence

Studies have been conducted to understand the pharmacokinetics and bioequivalence of different Memantine formulations, which is vital for ensuring consistent and effective drug delivery in patients (Y. Maekawa et al., 2019).

Glutamatergic and Cholinergic Approaches in Alzheimer's

The rationale for combining glutamatergic and cholinergic approaches, including the use of Memantine, in Alzheimer's disease treatment has been explored, highlighting the need for optimizing existing medications for patient benefit (P. Francis et al., 2012).

特性

分子式

C12H15D6N.HCl

分子量

221.8

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。